N-Benzylidene-L-alanine Sodium Salt
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Overview
Description
N-Benzylidene-L-alanine Sodium Salt is a chemical compound with the molecular formula C10H10NNaO2 and a molecular weight of 199.18 g/mol . This compound is an intermediate used in the synthesis of various other chemical compounds, including O,α-Dimethyl-L-tyrosine Hydrochloride, which is a metabolite of tryptophan analogs .
Preparation Methods
The synthesis of N-Benzylidene-L-alanine Sodium Salt typically involves the reaction of L-alanine with benzaldehyde in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like sodium hydroxide . The reaction proceeds through the formation of an imine intermediate, which is then converted to the sodium salt form by the addition of sodium hydroxide .
Chemical Reactions Analysis
N-Benzylidene-L-alanine Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The benzylidene group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-Benzylidene-L-alanine Sodium Salt has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Benzylidene-L-alanine Sodium Salt involves its interaction with specific molecular targets, such as enzymes. For example, as a tyrosine hydroxylase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to L-DOPA . This inhibition can affect the synthesis of neurotransmitters like dopamine, which has implications in neurological research .
Comparison with Similar Compounds
N-Benzylidene-L-alanine Sodium Salt can be compared with other similar compounds, such as:
N-Benzylidene-L-valine Sodium Salt: Similar in structure but derived from L-valine instead of L-alanine.
N-Benzylidene-L-leucine Sodium Salt: Derived from L-leucine and used in similar synthetic applications.
N-Benzylidene-L-phenylalanine Sodium Salt: Derived from L-phenylalanine and used in the synthesis of aromatic amino acid derivatives.
The uniqueness of this compound lies in its specific applications as an intermediate for synthesizing tyrosine derivatives and its role as a tyrosine hydroxylase inhibitor .
Properties
Molecular Formula |
C10H10NNaO2 |
---|---|
Molecular Weight |
199.18 g/mol |
IUPAC Name |
sodium;(2S)-2-(benzylideneamino)propanoate |
InChI |
InChI=1S/C10H11NO2.Na/c1-8(10(12)13)11-7-9-5-3-2-4-6-9;/h2-8H,1H3,(H,12,13);/q;+1/p-1/t8-;/m0./s1 |
InChI Key |
UEYDEAGOZCQQKT-QRPNPIFTSA-M |
Isomeric SMILES |
C[C@@H](C(=O)[O-])N=CC1=CC=CC=C1.[Na+] |
Canonical SMILES |
CC(C(=O)[O-])N=CC1=CC=CC=C1.[Na+] |
Origin of Product |
United States |
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